molecular formula C26H18 B110198 9,10-Diphenylanthracene CAS No. 1499-10-1

9,10-Diphenylanthracene

Cat. No.: B110198
CAS No.: 1499-10-1
M. Wt: 330.4 g/mol
InChI Key: FCNCGHJSNVOIKE-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₆H₁₈ and a molecular weight of 330.43 g/mol. Its structure consists of an anthracene core substituted with phenyl groups at the 9 and 10 positions, enhancing π-conjugation and stability . DPA is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, or through Diels-Alder cycloaddition strategies using strained alkynes like benzyne .

Physical and Photophysical Properties DPA exhibits a high melting point (245–248°C) and solubility in organic solvents like chloroform and benzene . Its photophysical properties are notable: in cyclohexane, DPA has a quantum yield (Φ) of 0.97 ± 0.03 at 355 nm excitation, making it a standard for fluorescence studies . The compound also displays strong blue emission (~506 nm) and is used as a reference in measuring quantum yields for other materials .

Applications DPA’s high electron mobility and crystallinity make it suitable for organic electronics, including organic field-effect transistors (OFETs) and photovoltaic devices . It is also employed in triplet-triplet annihilation photon upconversion (TTA-UC) systems and as a matrix in MALDI mass spectrometry for non-polar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Diphenylanthracene can be synthesized through a multistep process involving the reaction of 9,10-dibromoanthracene with phenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. The reaction is typically carried out under Suzuki coupling conditions . The crude product is then purified by column chromatography to yield the final compound as a light yellow powder .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9,10-Diphenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Optoelectronic Applications

Organic Solar Cells and Light Emitting Diodes (OLEDs)
DPA and its derivatives are recognized for their potential in organic solar cells and OLEDs due to their excellent photophysical properties. The exciton dynamics of DPA in different states (nanoaggregates, thin films, and crystalline forms) indicate that its emission characteristics vary significantly based on molecular packing. In crystalline states, excimer emissions dominate, which can be beneficial for device efficiency .

Table 1: Photophysical Properties of DPA in Different States

StateEmission TypeSpectral RegionExciton Diffusion Coefficient
SolutionBlue MolecularBlueHigh
NanoaggregateMixed (Exciton & Excimer)Blue-GreenLower than anthracene
CrystallineExcimerGreenHighest

Photochemical Applications

Triplet–Triplet Annihilation Upconversion (TTA-UC)
DPA has been utilized as an annihilator in TTA-UC systems. Recent studies have shown that DPA can achieve significant upconversion quantum yields when paired with sensitizers like platinum octaethylporphyrin. This property is crucial for applications in photonic devices where energy transfer efficiency is paramount .

Case Study: Upconversion Efficiency
A comparative study demonstrated that DPA outperformed several derivatives in TTA-UC systems, achieving quantum yields slightly exceeding those of benchmark annihilators. The photophysical characteristics such as fluorescence quantum yield and triplet state energy levels play a critical role in these applications .

Electrochemical Applications

Electrochemical Reduction Studies
DPA has been extensively studied for its electrochemical properties. Research indicates that the electroreduction of DPA can be effectively monitored using techniques such as cyclic voltammetry and polarography. The half-wave potential for the reduction of DPA correlates well with theoretical predictions based on molecular orbital theory .

Table 2: Electrochemical Properties of DPA

ParameterValue
Half-Wave Potential (V)-0.75
Electrochemical StabilityStable under defined conditions
Reaction MechanismConfirmed via polarographic experiments

Material Science Applications

Additive-Assisted Crystallization
Recent advancements have explored the crystallization of DPA using various additives to enhance its properties for material applications. The study revealed that different additives could influence the crystal morphology and packing arrangements, which are critical for optimizing optical properties .

Table 3: Influence of Additives on DPA Crystallization

AdditiveEffect on Crystallization
PyreneImproved layer formation
AnthraceneEnhanced stability
RubreneAltered optical characteristics

Emerging Research Directions

Deep Eutectic Solvents (DESs)
Research into the interaction of DPA with deep eutectic solvents has opened new avenues for its application in extraction and separation processes. The viscosity of DESs was found to influence the triplet lifetime of DPA, suggesting potential uses in drug delivery systems and other biomedical applications .

Mechanism of Action

The mechanism of action of 9,10-Diphenylanthracene involves its ability to transfer triplet excitons, which is crucial for its role in photon upconversion technologies. This process involves the absorption of low-energy photons and the emission of higher-energy photons, making it valuable for applications in solar energy harvesting and optoelectronic devices .

Comparison with Similar Compounds

Anthracene and Derivatives

Property 9,10-Diphenylanthracene (DPA) Anthracene 9,10-Dinaphthylanthracene 9,10-Dibromoanthracene
Molecular Weight 330.43 g/mol 178.23 g/mol 380.47 g/mol (estimated) 336.03 g/mol
Melting Point 245–248°C 216°C N/A 220–222°C
Quantum Yield (Φ) 0.97 (cyclohexane) 0.27 (ethanol) Low (exact value unspecified) N/A
Application OFETs, TTA-UC, MALDI Scintillation Fluorescence microscopy Chemiluminescence enhancer
  • Key Findings :
    • DPA’s quantum yield is significantly higher than anthracene due to reduced aggregation-caused quenching from phenyl substitutions .
    • In scintillation, anthracene has a lower absolute light yield (15% of DPA) due to the absence of triplet-triplet annihilation pathways .
    • 9,10-Dinaphthylanthracene, while stable, has lower quantum efficiency than DPA, limiting its use in high-sensitivity applications .

Heteroatom-Modified Analogs

2-Aza-DPA (Nitrogen-substituted DPA):

  • Synthesis : Incorporates a nitrogen atom via Diels-Alder reactions with 3,4-piperidyne, altering electronic properties .
  • Optical Properties : Shows redshifted absorption (20 nm) and reduced fluorescence intensity compared to DPA due to enhanced charge-transfer character .
  • Electrochemical Behavior : Lower LUMO energy (-2.8 eV vs. DPA’s -2.5 eV), improving electron injection in OLEDs .

Pyrene-DPA Co-Crystal (PYR-DPA) :

  • Structure : Co-crystallizes with pyrene via π-π interactions, forming a 1:1 stoichiometry .
  • Charge Transport : Hole mobility increases to 0.12 cm²/V·s (vs. DPA’s 0.08 cm²/V·s) due to improved molecular packing .

Performance in TTA-UC Systems

Annihilator Upconversion Efficiency (%) Key Feature
DPA 15.2 ± 2.8 High efficiency, balanced singlet-triplet
9-Phenylethynyl-DPA 15.9 ± 1.3 Similar to DPA, slight structural tuning
BPEA 1.6 ± 0.8 Low efficiency due to singlet-state twist
  • Mechanistic Insight: DPA’s planar structure minimizes non-radiative decay, while BPEA’s twisted singlet state promotes energy loss .

Electrochemical and Thermal Stability

  • DPA vs. 9,10-Dihydroanthracene :
    • DPA exhibits higher oxidation stability (E₁/₂ = +1.2 V vs. Ag/Ag⁺) compared to 9,10-dihydroanthracene (+0.8 V), attributed to phenyl group electron-withdrawing effects .
    • Thermal decomposition onset for DPA is ~400°C, surpassing 9,10-dihydroanthracene (~300°C) .

Biological Activity

9,10-Diphenylanthracene (DPA) is a significant compound in the field of organic chemistry and materials science. Its unique structural properties and photophysical characteristics make it a valuable subject of study, particularly concerning its biological activity and potential applications in various fields, including photonics, electrochemistry, and biomedicine. This article provides a comprehensive overview of the biological activity of DPA, highlighting key research findings, case studies, and relevant data.

Structural Characteristics

This compound is an anthracene derivative where the hydrogen atoms at the 9 and 10 positions are substituted with phenyl groups. This modification enhances its stability and alters its electronic properties. The molecular formula is C26H18\text{C}_{26}\text{H}_{18}, and it exhibits notable fluorescence properties due to its rigid planar structure.

Photophysical Properties

DPA is known for its high fluorescence quantum yield, which is crucial for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. The fluorescence quantum yield of DPA is approximately 30%, which can be influenced by various substituents on the anthracene core. For example, the introduction of bulky substituents can enhance solubility and modify spectral characteristics without significantly affecting fluorescence efficiency .

Table 1: Photophysical Properties of this compound

PropertyValue
Molecular FormulaC26H18
Fluorescence Quantum Yield~30%
Absorption Maximum (nm)365
Emission Maximum (nm)410
Triplet State Lifetime (ms)~0.5

Antioxidant Properties

Research has indicated that DPA exhibits antioxidant activity, which can be attributed to its ability to scavenge free radicals. A study demonstrated that DPA could effectively reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS). This property suggests potential applications in developing antioxidant therapies .

Electrochemical Behavior

The electrochemical reduction of DPA has been extensively studied. In polarographic experiments, DPA was found to undergo one-electron reduction to form a stable radical anion (DPA−). The half-wave potential for this reduction is consistent with theoretical predictions based on molecular orbital theory. The stability of the radical anion allows for further reactions with other species, enhancing its utility in electrochemical applications .

Case Study: Photodynamic Therapy

A notable application of DPA is in photodynamic therapy (PDT), where it serves as a photosensitizer. In a study involving cancer cells, DPA demonstrated effective cytotoxicity upon irradiation with UV light. The mechanism involves the generation of singlet oxygen (^1O2), which induces apoptosis in targeted cells. This property highlights DPA's potential as a therapeutic agent in cancer treatment .

Synthesis and Characterization

DPA can be synthesized through various methods, including Suzuki coupling reactions involving phenylboronic acids and anthracene derivatives. The resulting product can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .

Table 2: Synthesis Methods for this compound

MethodReagentsConditions
Suzuki CouplingPhenylboronic acid + AnthraceneReflux in THF
Stille CouplingAryl stannanes + AnthraceneReflux in toluene

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 9,10-Diphenylanthracene (DPA) to achieve high purity for research purposes?

DPA is typically synthesized via Friedel-Crafts alkylation or Suzuki coupling reactions. Purification often involves sublimation under reduced pressure (1–2 mmHg) at temperatures near 200°C to remove organic impurities, yielding a purity ≥99% . Recrystallization from toluene or cyclohexane is also employed to enhance crystallinity. Researchers should verify purity using HPLC (≥99% purity confirmed by retention time analysis) and melting point determination (245–248°C) .

Q. How should researchers characterize the purity and structural integrity of DPA using analytical techniques?

Key methods include:

  • HPLC : Retention time comparison with certified analytical standards (e.g., Sigma-Aldrich, ≥98% purity) .
  • Mass Spectrometry : Confirm molecular weight (330.42 g/mol) via ESI-MS or MALDI-TOF .
  • UV-Vis Spectroscopy : Validate absorption maxima (e.g., 372.5 nm in cyclohexane, ε = 14,000 cm⁻¹M⁻¹) .
  • Melting Point Analysis : Ensure consistency with literature values (245–248°C) .

Q. What safety protocols are essential when handling DPA in laboratory settings?

  • Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact with dust .
  • Ventilation : Conduct experiments in fume hoods to mitigate respiratory exposure (R36/37/38 risk code) .
  • Waste Disposal : Collect organic waste in designated containers for incineration; avoid aqueous disposal due to low solubility .

Q. How does the solubility profile of DPA influence solvent selection for experimental applications?

DPA is insoluble in water but dissolves in non-polar solvents (e.g., toluene, cyclohexane) and polar aprotic solvents (e.g., DMF, DMSO). Solvent choice impacts:

  • Optical Studies : Use cyclohexane for fluorescence measurements (quantum yield Φf = 0.85–0.93) .
  • Electrochemical Experiments : Prefer DMF for redox studies due to its wide potential window .
  • Nanostructure Synthesis : Surfactant-assisted self-assembly in ethanol/water mixtures yields single-crystal nanoribbons .

Advanced Research Questions

Q. What mechanisms underlie the fluorescence and triplet-triplet annihilation (TTA) properties of DPA, and how can these be quantified?

  • Fluorescence Mechanism : DPA’s rigid anthracene core minimizes non-radiative decay, achieving high Φf (0.93 in deaerated solutions). Excitation at 350 nm (in cyclohexane) emits at 393 nm .
  • TTA Quantification : Use time-resolved spectroscopy to measure delayed fluorescence. The absolute scintillation yield of crystalline DPA is 50% of anthracene due to TTA-driven photon upconversion .

Q. What methodological approaches are used to investigate the electrochemical reduction behavior of DPA?

  • Cyclic Voltammetry (CV) : In DMF with 0.1 M TBAPF₆, DPA shows a reversible one-electron reduction (E₁/₂ = −2.1 V vs. SCE) to form the radical anion (DPA⁻•) .
  • Chronopotentiometry : Monitor stability of DPA⁻•; protonation by hydroquinone shifts reduction potentials, confirming RH• formation .

Q. How can DPA derivatives be engineered for metal ion sensing, and what are the key structure-function relationships?

  • Derivatization : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) at the anthracene core to enhance metal binding. For example, DPA-based probes detect Cu²⁺ via fluorescence quenching (up/down-conversion) .
  • Sensitivity Optimization : Adjust substituent positions to modulate steric effects and binding constants (e.g., log K = 4.2 for Cu²⁺) .

Q. What strategies enable the fabrication of DPA-based nanostructures, and how do their morphologies affect optoelectronic properties?

  • Self-Assembly : Use surfactant templates (e.g., CTAB) in ethanol/water to grow single-crystal nanoribbons (width: 200–500 nm) or nanorods (diameter: 50 nm) .
  • Morphology-Property Link : Nanoribbons exhibit enhanced charge transport (μ = 0.1 cm²V⁻¹s⁻¹) due to π-π stacking, while nanorods show polarized emission for optoelectronic devices .

Properties

IUPAC Name

9,10-diphenylanthracene
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InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
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InChI Key

FCNCGHJSNVOIKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
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Molecular Formula

C26H18
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DSSTOX Substance ID

DTXSID1061734
Record name Anthracene, 9,10-diphenyl-
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Molecular Weight

330.4 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 9,10-Diphenylanthracene
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CAS No.

1499-10-1
Record name 9,10-Diphenylanthracene
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Synthesis routes and methods I

Procedure details

To a mixed solution of 286.6 g (0.85 mol) of 9,10-dibromoanthracene, 29.9 g (0.0255 mol) of Pd(PPh3)4 and 3L of benzene was added 1.5L of 2M Na2CO3aq and 1.2 L of ethanol solution of 228.6 g (1.87 mol) of phenyl boric acid, followed by refluxing for 6 hours. To the reaction solution was added 200 mL of 30% H2O2 to terminate the reaction, and an organic layer was recovered. The organic layer was washed with water and dehydrated by anhydrous magnesium sulfate, followed by filtration and concentration of the filtrate to 750 mL in total. The precipitated crystal was filtered and dried to give 212.0 g of 9,10-diphenylanthracene (Yield 75.5%, HPLC purity 97.6%).
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 194.4 mg (1.5 mmol) of dry NiCl2 and 303 mg (3 mmol) of triethylamine were added to 29.99 g of toluene and were stirred at room temperature for 10 minutes. Subsequently, 7.41 g (30.0 mol) of 9,10-dichloroanthracene was added at that temperature and reduced-pressure nitrogen replacement was conducted. To the reaction mixture, 3.8 ml (3.8 mmol) of a 1.0 mol/l solution of methylmagnesium bromide in tetrahydrofuran was added and then stirred at 25° C. for another 10 minutes. To the resulting reaction mixture, 69 ml (69 mmol) of a 1 mol/l solution of phenylmagnesium bromide in tetrahydrofuran was added dropwise over 50 minutes and stirred for 4 hours while being heated under reflux. The resulting mixture was washed once with 54.7 g of a saturated aqueous ammonium chloride solution and twice with 50.4 g of ion exchange water. To the organic layer, 50.4 g of methanol was added dropwise and then cooled to room temperature. Crystals formed were separated by filtration, washed with 30.4 g of in ethanol and dried, resulting in 7.97 g of desired 9,10-diphenylanthracene (yield: 80.4%, purity: 99% or higher). No triethylamine was detected in the crystals. The filtrate contained 12%, in terms of yield, of 9,10-diphenylanthracene.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,10-Diphenylanthracene
9,10-Diphenylanthracene
9,10-Diphenylanthracene
9,10-Diphenylanthracene
9,10-Diphenylanthracene
9,10-Diphenylanthracene

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